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3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B13296634
CAS No.: 29068-25-5
M. Wt: 139.15 g/mol
InChI Key: UVLQWPCIMPEGOB-UHFFFAOYSA-N
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Description

Contextualization of 4,5-Dihydro-1,2-oxazol-5-one Heterocyclic Chemistry

The 4,5-dihydro-1,2-oxazol-5-one ring system, a derivative of isoxazole (B147169), represents a significant scaffold in heterocyclic chemistry. These five-membered heterocycles, containing adjacent oxygen and nitrogen atoms, are recognized for their versatile reactivity and presence in various biologically active molecules. researchgate.netnih.gov The inherent polarity and structural features of the dihydro-oxazolone core make it a valuable synthon for creating more complex molecular architectures. rsc.orgresearchgate.net The chemistry of this heterocyclic system is rich, allowing for various synthetic modifications and functionalizations, which has spurred ongoing interest in its potential applications. researchgate.netnuph.edu.ua

The Significance of 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one within the Dihydro-Oxazolone Class

Within the diverse class of dihydro-oxazolones, this compound is distinguished by the presence of a cyclobutyl group at the 3-position. The cyclobutyl moiety is a four-membered carbocyclic ring that imparts unique conformational constraints and lipophilicity to the molecule. In the broader field of medicinal chemistry, the incorporation of a cyclobutyl group has been recognized as a strategic approach in drug design. nih.gov This substituent can influence the parent molecule's physical and chemical properties, potentially affecting its interaction with biological targets. The study of this specific compound, therefore, provides a valuable case for understanding the structure-activity relationships within the dihydro-oxazolone family. researchgate.netnih.gov

Historical Development and Evolution of Research on Dihydro-Oxazolones

Research into oxazolone (B7731731) chemistry dates back to the late 19th century, with significant developments occurring throughout the 20th century. researchgate.netresearchgate.net Initially, the focus was on the fundamental synthesis and reactivity of the oxazolone ring. Over time, with the advancement of analytical techniques and a deeper understanding of reaction mechanisms, the scope of research expanded. Scientists began to explore the synthesis of a wide array of substituted oxazolones and their dihydro derivatives to investigate their chemical properties and potential applications. rsc.orgresearchgate.net This evolution has led to the use of dihydro-oxazolones as key intermediates in the synthesis of amino acids and other complex heterocyclic systems. rsc.org

Scope and Objectives for Comprehensive Academic Inquiry into this compound

Chemical Compound Information

Compound Name
This compound
3-Cyclobutyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
3-cyclobutyl-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde
3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
3-(3-Methylbutyl)-4,5-dihydro-1,2-oxazol-5-one

Physicochemical Data of this compound

PropertyValue
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Monoisotopic Mass139.06332 Da
XlogP (predicted)1.1
InChIInChI=1S/C7H9NO2/c9-7-4-6(8-10-7)5-2-1-3-5/h5H,1-4H2
InChIKeyUVLQWPCIMPEGOB-UHFFFAOYSA-N
SMILESC1CC(C1)C2=NOC(=O)C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B13296634 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one CAS No. 29068-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29068-25-5

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-cyclobutyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C7H9NO2/c9-7-4-6(8-10-7)5-2-1-3-5/h5H,1-4H2

InChI Key

UVLQWPCIMPEGOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One

Classical Approaches to 4,5-Dihydro-1,2-oxazol-5-one Ring Formation

The foundational method for constructing the 4,5-dihydro-1,2-oxazol-5-one ring is the cyclocondensation reaction between a β-ketoester and hydroxylamine (B1172632). nih.govacs.org This classical approach typically involves the reaction of hydroxylamine hydrochloride with a 1,3-dicarbonyl compound, leading to the formation of the isoxazolone ring system. niscpr.res.in

In the context of synthesizing the title compound, the classical approach would utilize a β-ketoester bearing a cyclobutyl group at the appropriate position. The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the ester carbonyl, leading to cyclization and elimination of an alcohol molecule (e.g., ethanol) to yield the final heterocyclic ring. While robust, these methods can sometimes require harsh conditions and may result in the formation of isomeric byproducts, such as the corresponding 3-isoxazolol. acs.org

Contemporary and Advanced Synthetic Routes to 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one

Modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methods for the synthesis of isoxazol-5-ones. Many of these are one-pot, multicomponent reactions (MCRs) that combine multiple starting materials in a single step, often with high atom economy and in environmentally benign solvents. researchgate.net

The critical starting material for the synthesis of this compound is a β-ketoester that contains the cyclobutyl group. The most direct precursor is ethyl 3-cyclobutyl-3-oxopropanoate. biosynth.comcyclicpharma.comguidechem.com The synthesis of this key intermediate can be achieved through several routes. One common method involves the acylation of a malonic ester derivative. For instance, the mono-lithium salt of ethyl hydrogen malonate can be reacted with cyclobutanecarbonyl chloride in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. prepchem.com This reaction directly installs the cyclobutylcarbonyl moiety, yielding the required β-ketoester precursor after an acidic workup. The availability and synthesis of this precursor are paramount for the successful construction of the final target molecule.

Table 1: Synthesis of Key Precursor Ethyl 3-cyclobutyl-3-oxopropanoate

Reactant 1 Reactant 2 Reagents Solvent Key Outcome

The formation of the 4,5-dihydro-1,2-oxazol-5-one ring from a β-ketoester and hydroxylamine follows a well-understood mechanistic pathway. The reaction initiates with the nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-ketoester (e.g., ethyl 3-cyclobutyl-3-oxopropanoate). This step forms a hemiaminal intermediate which subsequently dehydrates to yield an oxime.

The key ring-closing step involves an intramolecular cyclization. The oxygen atom of the oxime hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This process forms a five-membered cyclic intermediate. The final step is the elimination of the ethoxy group from the ester, which is facilitated by proton transfer, leading to the formation of the stable this compound ring. In multicomponent syntheses that also involve an aldehyde, the initially formed isoxazol-5-one can act as a nucleophile in a subsequent Knoevenagel condensation. mdpi.com

Significant advancements in the synthesis of isoxazol-5-ones have come from the development of novel catalysts and reagents that improve reaction efficiency, yield, and environmental footprint. nih.govnih.gov Modern protocols often utilize mild catalysts in aqueous media, aligning with the principles of green chemistry. niscpr.res.innih.gov

A variety of catalysts have been reported for the synthesis of isoxazol-5-one derivatives, including:

Organocatalysts: Simple organic molecules like sodium malonate niscpr.res.in and 2-aminopyridine (B139424) have been shown to be effective.

Biopolymers: Amine-functionalized cellulose (B213188) has been employed as a recyclable, biodegradable catalyst that performs well in water at room temperature. mdpi.com

Agro-waste based catalysts: Eutectic mixtures derived from waste orange peels and glycerol (B35011) have been used as a sustainable catalytic medium. nih.gov

These catalytic systems often allow the reactions to proceed under milder conditions (room temperature or gentle heating), reduce reaction times, and simplify product purification. The use of water as a solvent is a particularly noteworthy innovation, avoiding the need for hazardous organic solvents. niscpr.res.inmdpi.com

Table 2: Comparison of Catalytic Systems for Isoxazol-5-one Synthesis

Catalyst Solvent Temperature Key Advantages
Sodium Malonate Water Room Temperature Green solvent, mild conditions, readily available catalyst. niscpr.res.in
Propylamine-functionalized Cellulose Water Room Temperature Biodegradable, recyclable, high yields, simple work-up. mdpi.com
g-C3N4·OH Nanocomposite Water Room Temperature High efficiency, excellent recyclability, short reaction times. nih.gov

The synthesis of chiral, non-racemic analogues of this compound, where a stereocenter might be introduced at the C4 position, requires asymmetric synthesis strategies. While specific examples for this exact molecule are not prevalent, established principles of asymmetric synthesis can be applied.

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to one of the starting materials to direct the formation of a specific stereoisomer. For example, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be used to form a chiral β-ketoamide instead of a β-ketoester. sigmaaldrich.comrsc.org The chiral environment created by the auxiliary would then guide the cyclization reaction with hydroxylamine to favor the formation of one diastereomer over the other. After the ring-forming reaction, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.org

Alternatively, the development of a chiral catalyst that can distinguish between the prochiral faces of an intermediate in the reaction pathway could enable an enantioselective synthesis. Organocatalysis has shown promise in similar asymmetric transformations. nih.gov

Process Optimization and Scalability Studies for this compound Production

For the practical application of this compound, its synthesis must be amenable to process optimization and large-scale production. Scalability requires a transition from laboratory-scale batches to gram-scale or larger production without significant loss of yield or purity. researchgate.netacs.org

Key factors in process optimization include:

Catalyst Efficiency and Recyclability: The use of highly efficient and recyclable catalysts, such as the g-C3N4·OH nanocomposite or functionalized cellulose, is crucial for industrial applications to reduce costs and waste. mdpi.comnih.gov

Reaction Conditions: Optimization studies typically involve screening reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize the formation of byproducts. nih.gov

Purification: Developing protocols that yield a product of high purity with minimal need for chromatographic purification is essential for scalability. One-pot multicomponent reactions are advantageous in this regard as they often lead to cleaner reaction profiles and simpler work-ups. nih.gov

Successful gram-scale synthesis of various isoxazolone derivatives has been reported, demonstrating the potential for industrial application of these modern synthetic protocols. nih.govrsc.org

Integration of Green Chemistry Principles in the Synthesis of this compound

The development of synthetic routes for this compound that align with the tenets of green chemistry is crucial for minimizing environmental impact and enhancing process safety and efficiency. The primary approach for constructing the isoxazol-5(4H)-one core, a close structural analog, involves a one-pot, three-component reaction. This reaction typically utilizes an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. niscpr.res.in The adaptation of this methodology for the synthesis of the target compound would involve the use of cyclobutanecarboxaldehyde (B128957) as the aldehyde component.

The integration of green chemistry into this synthetic strategy can be achieved through several key modifications that address factors such as solvent choice, catalyst selection, and energy consumption.

One of the cornerstones of green chemistry is the use of environmentally benign solvents. Water is an ideal solvent for this purpose due to its non-toxicity, non-flammability, and abundance. niscpr.res.in The three-component synthesis of isoxazol-5(4H)-ones has been successfully performed in water, which often leads to simplified work-up procedures and reduced generation of volatile organic compounds (VOCs). niscpr.res.in Natural acids, such as those found in lemon juice, have also been explored as both a solvent and a catalyst, further enhancing the green credentials of the synthesis. arkat-usa.org

To minimize energy consumption and reduce reaction times, alternative energy sources such as ultrasound and microwave irradiation have been effectively employed in the synthesis of isoxazole (B147169) derivatives. mdpi.comorganic-chemistry.orgabap.co.in Sonochemistry, the application of ultrasound to chemical reactions, can lead to significantly enhanced reaction rates and yields. mdpi.com Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often with improved product yields and selectivity. organic-chemistry.orgabap.co.innih.govresearchgate.net These techniques represent a significant step towards more energy-efficient and sustainable chemical processes.

The table below illustrates the typical improvements observed when employing ultrasound in the synthesis of isoxazol-5(4H)-one derivatives.

CatalystConditionsReaction TimeYield (%)
Itaconic AcidUltrasound, 50 °CConcise85-95
PyridineUltrasound, RTShort82-96
Fe2O3 NPsUltrasound, RT20-35 min84-91

The following interactive table provides a comparative overview of different catalytic systems used in the three-component synthesis of isoxazol-5(4H)-ones, highlighting their green attributes.

CatalystSolventKey Green AdvantagesTypical Yield (%)
Sodium MalonateWaterReadily available, organocatalyst, mild conditionsGood to High
Lemon JuiceAqueous/Solvent-freeNatural acid, biodegradableGood to Excellent
Itaconic AcidWaterOrganocatalyst, low loading, metal-free85-95
Fe2O3 NPsWaterHeterogeneous, recyclable84-91

By applying these established green chemistry principles to the three-component synthesis using cyclobutanecarboxaldehyde, the production of this compound can be envisioned as a sustainable and efficient process.

Reactivity and Mechanistic Investigations of 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One

Electrophilic Transformations and Reaction Sites on the Dihydro-Oxazolone Ring

Protonation or coordination of a Lewis acid to the carbonyl oxygen significantly enhances the electrophilicity of the ring, particularly at the C5 position. This activation facilitates subsequent nucleophilic attack and can be a key step in various transformations. While direct electrophilic substitution on the ring is not commonly observed, electrophilic reagents can initiate ring-opening reactions, as discussed in subsequent sections.

Key Electrophilic Interaction Sites:

Carbonyl Oxygen (C5=O): The primary site for protonation and Lewis acid coordination.

Ring Nitrogen (N2): Can be protonated or alkylated, although this is less favorable than interaction at the carbonyl oxygen.

Ring Oxygen (O1): Less basic than the carbonyl oxygen and nitrogen, and therefore a less likely site for electrophilic attack.

Nucleophilic Additions and Substitutions on the Dihydro-Oxazolone Ring

The carbonyl group at the C5 position is the most prominent electrophilic center in the 3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one ring, making it susceptible to nucleophilic attack. This initial addition can lead to a variety of outcomes, including ring-opening or the formation of tetrahedral intermediates.

Studies on related 4,5-dihydrooxazol-5-one derivatives have shown that nucleophiles such as thiols can attack the carbonyl carbon, initiating a sequence of reactions that result in ring opening and subsequent recyclization. researchgate.net For instance, the reaction of 4,5-dihydrooxazol-5-one derivatives with 4-methylbenzene-1,2-dithiol in the presence of triethylamine (B128534) proceeds via nucleophilic attack of the thiol group on the carbonyl carbon. researchgate.net

Furthermore, in analogous 4,5-dihydrooxazole systems, Lewis acid activation can lead to the addition of aryl nucleophiles at the 5-position of the resulting oxazolium intermediates. nih.gov While direct substitution at a saturated carbon of the ring is challenging, nucleophilic attack followed by elimination or rearrangement can result in a net substitution pattern.

Table 1: Representative Nucleophilic Reactions on Dihydro-oxazolone Analogs

NucleophileReaction ConditionsIntermediate/Product TypeReference
Thiol (e.g., 4-methylbenzene-1,2-dithiol)TriethylamineRing-opened adduct, followed by recyclization researchgate.net
Aryl nucleophilesLewis acid activationAddition at C5 position of oxazolium intermediate nih.gov
WaterAqueous workup of zwitterionic intermediateRegioselective ring-opening acs.org
ImidazoleHeating in acetonitrileAddition to an in situ generated o-QM acs.org

Ring-Opening and Rearrangement Reactions of this compound

Ring-opening reactions are a characteristic feature of the reactivity of 4,5-dihydro-1,2-oxazol-5-ones and related heterocycles. These transformations can be initiated by nucleophiles, electrophiles, or thermal conditions and can lead to a diverse array of acyclic or rearranged cyclic products.

Nucleophilic attack at the C5 carbonyl, as mentioned previously, is a common pathway to ring cleavage. researchgate.net The resulting tetrahedral intermediate can collapse, breaking the acyl-oxygen bond and leading to a linear amide derivative. The stability of the leaving group and the reaction conditions will dictate the favorability of this pathway.

Electrophilic activation of the ring can also induce ring-opening. For example, in related dihydrooxazoles, protonation or acylation can lead to the formation of reactive intermediates that are susceptible to ring-opening by even weak nucleophiles. nih.gov In some cases, these ring-opening reactions can be followed by rearrangements. For instance, heating certain dihydrooxazole adducts can lead to a rearrangement to the corresponding amide, which then undergoes further transformations. acs.org

Pericyclic and Cycloaddition Reactions Involving the Heterocyclic Core

The endocyclic double bond of the 4,5-dihydro-1,2-oxazol-5-one ring can potentially participate in pericyclic reactions, most notably cycloadditions. While the specific reactivity of this compound in these reactions is not extensively documented, the behavior of analogous systems provides valuable insights.

Unsaturated oxazol-5(4H)-ones are known to act as synthons in cycloaddition reactions. researchgate.net Related oxazole (B20620) systems can undergo formal [3+2] cycloadditions with nitrosobenzene, proceeding through a ring-opening mechanism. researchgate.net The participation of the dihydro-oxazolone ring as a 1,3-dipole or a dipolarophile would depend on the specific substitution and reaction partners. For example, the generation of nitrile N-oxides from 4,5-dihydrooxazole-4-carbonitrile derivatives allows for subsequent cycloaddition reactions. rsc.org

Table 2: Potential Cycloaddition Reactions Based on Analogous Systems

Reaction TypeReactant PartnerPotential ProductReference for Analogy
[3+2] Dipolar CycloadditionAlkene or AlkyneBicyclic isoxazolidine (B1194047) derivative rsc.org
Formal [4+2] CycloadditionDieneFused heterocyclic system researchgate.net
Diels-Alder ReactionElectron-rich/poor diene/dienophileAdduct with a new six-membered ring rsc.org

Transformations and Functionalization of the Cyclobutyl Moiety

The cyclobutyl group attached at the C3 position of the dihydro-oxazolone ring offers another avenue for chemical modification. The inherent ring strain of the cyclobutane (B1203170) can be exploited in various transformations. While reactions directly on the cyclobutyl moiety of the title compound are not specifically reported, general methods for cyclobutane functionalization can be considered.

One approach involves the remote functionalization of C-H bonds. For example, a two-step sequence involving a Norrish-Yang cyclization of an aryl-cyclobutyl ketone to a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C bond functionalization, allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov Such a strategy could potentially be adapted to modify the cyclobutyl ring of this compound if a suitable activating group is present.

Ring-opening reactions of the cyclobutane itself can be induced under various conditions, including acidic or basic media, thermolysis, or through transition metal catalysis, often leading to linear or rearranged products. researchgate.net The presence of the heterocyclic ring may influence the regioselectivity of such ring-opening reactions.

Kinetic and Thermodynamic Studies of this compound Reactions

Thermodynamic studies would involve determining the enthalpy and entropy changes associated with reactions of this compound. This information is crucial for understanding the position of equilibrium and the relative stability of reactants, intermediates, and products. Computational methods are often employed to estimate these thermodynamic parameters in the absence of experimental data.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating the mechanisms of complex organic reactions where experimental characterization of transient species is challenging. While specific computational studies on this compound were not found, research on related systems highlights the utility of this approach.

For instance, computational studies on the reaction mechanism and stereospecificity of dihydropyrimidinase, an enzyme that catalyzes the reversible conversion of dihydropyrimidines, have provided detailed insights into the reaction pathway, including the roles of active site residues and the origins of stereoselectivity. researchgate.net Similar computational approaches could be applied to investigate the electrophilic and nucleophilic transformations, ring-opening and rearrangement reactions, and pericyclic reactions of this compound. Such studies could map out potential energy surfaces, identify transition states, and predict the kinetic and thermodynamic favorability of different reaction pathways.

Derivatization and Analogue Synthesis Based on the 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One Scaffold

Synthesis of Variously Substituted 4,5-Dihydro-1,2-oxazol-5-one Analogues from 3-Cyclobutyl Derivatives

The foundational method for constructing the 3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one scaffold involves the condensation of a β-ketoester containing a cyclobutyl group with hydroxylamine (B1172632). Specifically, the reaction of ethyl 3-cyclobutyl-3-oxopropanoate with hydroxylamine hydrochloride under basic conditions yields the target isoxazolone ring. This core reaction is fundamental for creating the initial scaffold, which can then be subjected to further derivatization.

Once the primary scaffold is obtained, the synthesis of analogues primarily proceeds through functionalization at the C-4 position, which is the most common site for introducing structural diversity. The general synthetic scheme allows for the introduction of a wide array of substituents, transforming the initial simple scaffold into a library of complex molecules.

Functionalization at the 4-Position of this compound

The methylene (B1212753) group at the 4-position of the this compound ring is particularly reactive due to the acidity of its protons, which are flanked by the C=O and C=N groups. This acidity facilitates deprotonation by a suitable base, generating a nucleophilic carbanion that can react with various electrophiles.

Key functionalization strategies at the C-4 position include:

Alkylation and Arylation: The C-4 carbanion can be readily alkylated or arylated using alkyl halides or aryl halides (in the presence of a suitable catalyst), allowing for the introduction of diverse hydrocarbon frameworks.

Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. These reactions typically yield 4-alkylidene or 4-arylidene derivatives, which are valuable intermediates for further transformations. For instance, condensation with aromatic aldehydes introduces a conjugated system, significantly altering the electronic properties of the molecule.

Michael Addition: The 4-ylidene derivatives obtained from condensation reactions can act as Michael acceptors, allowing for the addition of nucleophiles to the exocyclic double bond. This two-step process (condensation followed by Michael addition) is a powerful method for creating complex substitutions at the C-4 position.

The table below summarizes common C-4 functionalization reactions.

Reaction TypeReagentsProduct Type
AlkylationAlkyl Halide, Base (e.g., NaH, K₂CO₃)4-Alkyl-3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one
Knoevenagel CondensationAldehyde/Ketone, Base (e.g., Piperidine)4-Alkylidene/Arylidene-3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one
AcylationAcyl Chloride, Base4-Acyl-3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one

Modifications and Substitutions at the 5-Position and Carbonyl Reactivity

The carbonyl group at the 5-position is an ester-like (lactone) carbonyl, which dictates its reactivity. While less frequently modified than the C-4 position, it is susceptible to nucleophilic attack, often leading to ring-opening reactions.

The primary reaction at this position involves cleavage of the N-O and C-O bonds. For example, reaction with strong nucleophiles like hydrazine (B178648) or primary amines can open the ring to form different heterocyclic or acyclic products. This reactivity is a key consideration in the design of synthetic routes, as it can be either a desired transformation or an unwanted side reaction depending on the conditions. The stability of the isoxazol-5-one ring is pH-dependent, with the ring readily opening under basic conditions to yield β-ketonitrile derivatives.

Introduction of Heteroatoms and Formation of Fused Ring Systems

The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve using bifunctional reagents that can react with two sites on the isoxazolone ring.

A common strategy involves using a 4-substituted derivative as a starting point. For example, a 4-acyl-3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one can react with a dinucleophile like hydrazine to form a fused pyrazole (B372694) ring, resulting in a pyrazolo[3,4-d]isoxazole system. Similarly, intermediates derived from the isoxazolone can be used to construct fused pyridines (isoxazolo[5,4-b]pyridines) or pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological interactions.

The table below outlines examples of fused ring systems synthesized from isoxazolone precursors.

Starting Material DerivativeReagentFused Ring System Formed
4-Acyl-isoxazol-5-oneHydrazinePyrazolo[3,4-d]isoxazole
4-(Aminomethylene)-isoxazol-5-oneMalononitrileIsoxazolo[5,4-b]pyridine
Ring-opened β-ketonitrileGuanidineAminopyrimidine

Strategic Approaches to Scaffold Diversification and Chemical Library Generation

The predictable and versatile reactivity of the this compound scaffold makes it an ideal platform for generating chemical libraries for high-throughput screening. The core strategy involves a multi-step synthetic sequence where diversity is introduced at specific points.

A typical approach for library generation is as follows:

Scaffold Synthesis: Production of the core this compound.

C-4 Diversification: A library of aldehydes or alkyl halides is used to generate a collection of 4-substituted derivatives through condensation or alkylation reactions.

Further Transformation: The resulting products can be subjected to a second reaction, such as a Michael addition or a cyclization reaction to form fused rings, further expanding the diversity of the library.

This combinatorial approach allows for the rapid synthesis of hundreds or thousands of distinct analogues from a single, readily accessible scaffold. The resulting libraries of compounds can then be screened for various biological activities, accelerating the discovery of new lead compounds in drug development.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While specific experimental data for this exact molecule is not extensively published, a detailed analysis can be predicated on established chemical shifts and coupling constants for analogous isoxazolone and cyclobutane (B1203170) structures. nih.govacs.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dihydro-1,2-oxazol-5-one ring and the cyclobutyl substituent. The two diastereotopic protons at the C4 position of the heterocyclic ring would likely appear as a pair of doublets, or a more complex multiplet, due to geminal coupling and vicinal coupling with the proton at the C5 position, if present. The cyclobutyl protons would present as a complex set of multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information on the carbon framework. The carbonyl carbon (C5) is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm, characteristic of a lactone carbonyl. The C3 carbon, being part of a C=N bond, would also be found downfield, while the C4 and the cyclobutyl carbons would appear in the aliphatic region.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the cyclobutyl ring and the dihydrooxazolone moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
C3-~160-165H1'
C4~3.0-3.5 (CH₂)~35-45-
C5-~170-180H4
C1' (Cyclobutyl)~3.2-3.8 (CH)~40-50C3, C2'/C4'
C2'/C4' (Cyclobutyl)~2.0-2.5 (CH₂)~25-35C1', C3'
C3' (Cyclobutyl)~1.8-2.2 (CH₂)~15-25C1', C2'/C4'

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be employed, leading to a series of characteristic fragmentation pathways. researchgate.net

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of heterocyclic systems often begins with the cleavage of the weakest bonds. In the 4,5-dihydro-1,2-oxazol-5-one ring, the N-O bond is a likely point of initial cleavage.

Key expected fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for lactones and other cyclic carbonyl compounds is the neutral loss of a CO molecule (28 Da) from the molecular ion. researchgate.net

Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) is another characteristic fragmentation pathway for lactone-containing structures. researchgate.net

Ring Cleavage: Following the initial N-O bond scission, the ring can undergo further fragmentation. Cleavage can lead to the formation of a cyclobutyl-substituted imine radical cation or other stable fragments.

Fragmentation of the Cyclobutyl Ring: The cyclobutyl substituent can undergo fragmentation, typically through the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules, which is a characteristic pathway for cyclobutane derivatives. aip.org

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of their elemental compositions and providing definitive confirmation of the proposed fragmentation pathways.

m/z Value (Proposed)IdentityProposed Fragmentation Pathway
139[M]⁺Molecular Ion
111[M - CO]⁺Loss of carbon monoxide from the oxazolone (B7731731) ring
95[M - CO₂]⁺Loss of carbon dioxide
83[C₄H₇-C=N]⁺Cleavage of the oxazolone ring
55[C₄H₇]⁺Loss of the isoxazolone moiety, formation of cyclobutyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scitepress.org These two methods are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This band typically appears in the region of 1750-1800 cm⁻¹. Another key absorption would be the C=N stretching vibration, expected around 1620-1680 cm⁻¹. The C-O single bond stretching within the ring would likely be observed in the 1000-1300 cm⁻¹ fingerprint region. The C-H stretching and bending vibrations of the cyclobutyl and methylene (B1212753) groups would appear in their characteristic regions (~2850-3000 cm⁻¹ and ~1400-1475 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy would provide complementary data. While the C=O stretch is also observable in Raman, the C=N bond and the vibrations of the cyclobutane ring framework are often more intense in the Raman spectrum compared to the IR spectrum. scitepress.org The symmetric vibrations of the cyclobutyl ring, which may be weak in the IR spectrum, could be more readily identified using Raman spectroscopy. This can provide insights into the conformation of the four-membered ring.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
C-H (Aliphatic)Stretching2850-3000Strong
C=O (Lactone)Stretching1750-1800Moderate
C=NStretching1620-1680Strong
CH₂Bending (Scissoring)~1450Weak
C-OStretching1000-1300Moderate

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal several key structural features.

The 4,5-dihydro-1,2-oxazol-5-one ring is expected to be nearly planar, although slight puckering at the C4-C5 bond is possible. The cyclobutane ring, however, is known to adopt a non-planar, puckered or "butterfly" conformation to relieve torsional strain. researchgate.netlibretexts.org The dihedral angle of this puckering is a key conformational parameter that would be precisely determined. researchgate.net

The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonds (if any) or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Structural ParameterExpected ValueSignificance
C5=O Bond Length~1.20 ÅConfirms carbonyl double bond character
C3=N2 Bond Length~1.28 ÅConfirms imine double bond character
N2-O1 Bond Length~1.40 ÅCharacteristic of heterocyclic N-O bonds
Cyclobutane Ring Puckering Angle~15-25°Indicates deviation from planarity to relieve strain researchgate.netlibretexts.org
Intermolecular InteractionsDependent on packingDetermines crystal lattice stability and physical properties

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination of Chiral Analogues

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. wikipedia.org While this compound itself is achiral, the introduction of a stereocenter would create a chiral analogue whose absolute configuration could be determined using these methods.

For instance, if a substituent were introduced at the C4 position, creating a chiral center, the molecule would become optically active. The carbonyl group at C5 acts as a chromophore, which typically exhibits a weak n→π* electronic transition in the 280-300 nm region. In a chiral environment, this absorption band will give rise to a Cotton effect, which can be observed in both CD and ORD spectra.

The sign of the Cotton effect is directly related to the spatial arrangement of atoms around the carbonyl chromophore. The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for chiral ketones and lactones. chemistnotes.comscribd.com By analyzing the spatial distribution of the substituents in the eight octants surrounding the carbonyl group, one can predict whether the Cotton effect will be positive or negative. This prediction can then be compared to the experimental CD spectrum to assign the absolute configuration (R or S) of the chiral center. thieme-connect.de Therefore, for a chiral analogue of the title compound, CD spectroscopy would be a powerful tool for unambiguous stereochemical assignment. slideshare.net

Theoretical and Computational Studies of 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one. These calculations reveal the distribution of electron density, the nature of molecular orbitals, and the strengths of chemical bonds within the molecule.

The electronic landscape of the 4,5-dihydro-1,2-oxazol-5-one ring is characterized by the electronegative oxygen and nitrogen atoms, which create a polarized system. The carbonyl group at the 5-position further withdraws electron density, influencing the reactivity of the entire heterocyclic core. The cyclobutyl group, attached at the 3-position, primarily acts as a non-conjugated substituent. While it is predominantly an alkyl group, the inherent ring strain of the cyclobutane (B1203170) can subtly influence the electronic properties of the oxazolone (B7731731) ring. The C-C bonds within the cyclobutane ring exhibit a slightly increased p-character, and the C-H bonds have more s-character. researchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the compound's reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient sites. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.8 D

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds calculated using DFT methods.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The conformational flexibility of this compound is largely dictated by the puckering of the cyclobutyl ring and its orientation relative to the oxazolone ring. The cyclobutyl group is not planar and can adopt a puckered conformation, which can interconvert between different forms. The barrier to this inversion is relatively low, allowing for a dynamic equilibrium of conformers at room temperature.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of the molecule over time. These simulations can reveal the preferred orientations of the cyclobutyl ring with respect to the heterocyclic system and the energetic barriers between different conformations. Such studies are crucial for understanding how the shape of the molecule might influence its interactions with biological targets or its packing in a crystal lattice.

For derivatives of this compound, conformational analysis becomes even more important. The introduction of additional substituents can create steric hindrance and favor specific conformations, which in turn can have a significant impact on the compound's properties and biological activity.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is invaluable for predicting the feasibility of a reaction and for understanding the factors that control its outcome.

Potential reaction pathways for this compound include nucleophilic attack at the carbonyl carbon, ring-opening reactions of the oxazolone ring, and reactions involving the cyclobutyl group. Theoretical calculations can help to elucidate the preferred sites of attack and the stereochemical outcomes of these reactions. For instance, DFT calculations can be used to model the transition state for the hydrolysis of the lactone functionality, providing insights into the stability of the compound in aqueous environments. epstem.netepstem.net

Table 2: Calculated Activation Energies for Key Reactions

ReactionTransition StateActivation Energy (kcal/mol)
Hydrolysis of LactoneTetrahedral Intermediate Formation18.5
Ring OpeningN-O Bond Cleavage25.2
Deprotonation at C4Enolate Formation22.1

Note: The data in this table is hypothetical and intended to illustrate the types of insights that can be gained from computational modeling of reaction pathways.

Structure-Property Relationship (SPR) Modeling for Reactivity and Stability

Structure-Property Relationship (SPR) modeling seeks to establish a quantitative link between the molecular structure of a compound and its physicochemical properties, such as reactivity, stability, and solubility. For this compound, SPR models can be developed to predict how modifications to the chemical structure will affect its behavior.

The cyclobutyl group, for example, can influence the stability of the molecule through both steric and electronic effects. The puckered nature of the ring can shield adjacent parts of the molecule from attack, while its electron-donating character can modulate the reactivity of the oxazolone ring. By systematically varying the substituents on the cyclobutyl ring or the oxazolone core and calculating the resulting changes in properties, it is possible to build a predictive SPR model. These models are particularly useful in the context of drug design, where they can be used to optimize the properties of a lead compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can be used to predict a variety of spectroscopic parameters for this compound, including its NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can be invaluable for confirming the structure of the synthesized compound and for interpreting experimental spectra.

For example, Gauge-Independent Atomic Orbital (GIAO) calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net By comparing the calculated and experimental spectra, it is possible to assign the signals to specific atoms in the molecule. Similarly, calculations of the vibrational frequencies can aid in the assignment of the bands in the IR spectrum, providing information about the functional groups present in the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (δ, ppm) - CH (cyclobutyl)3.13.2
¹³C NMR (δ, ppm) - C=O175.4176.1
IR (cm⁻¹) - C=O stretch17801785

Note: The data in this table is illustrative and represents a typical level of agreement between predicted and experimental spectroscopic parameters.

Rational Design of Novel 4,5-Dihydro-1,2-oxazol-5-one Structures

The insights gained from theoretical and computational studies provide a solid foundation for the rational design of novel 4,5-dihydro-1,2-oxazol-5-one structures with desired properties. By understanding the relationships between structure, electronics, and reactivity, chemists can make targeted modifications to the parent compound to enhance its activity, improve its stability, or alter its selectivity.

For example, if the goal is to increase the electrophilicity of the carbonyl carbon, electron-withdrawing groups could be introduced onto the cyclobutyl ring. Conversely, if enhanced stability is desired, bulky substituents could be added to sterically protect the lactone functionality from hydrolysis. Computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with optimized properties, reducing the need for extensive and time-consuming experimental synthesis and testing. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research and development.

Non Biological Applications of 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One and Its Derivatives

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

The strained 4,5-dihydro-1,2-oxazol-5-one ring system, coupled with the cyclobutyl moiety, makes 3-cyclobutyl-4,5-dihydro-1,2-oxazol-5-one a valuable intermediate in organic synthesis. The inherent ring strain and the presence of multiple reactive sites allow for a variety of chemical transformations, leading to the construction of complex molecular architectures.

One of the primary applications of isoxazol-5(4H)-one derivatives, in general, is as building blocks for the synthesis of a diverse array of other heterocyclic systems. mdpi.com Although direct studies on the 3-cyclobutyl derivative are not extensively documented, the reactivity patterns of the isoxazolone core suggest its potential in cycloaddition and ring-opening reactions. For instance, the double bond within the isoxazolone ring can participate in [3+2] cycloaddition reactions, serving as a dipolarophile to generate more complex fused heterocyclic systems.

Furthermore, the N-O bond of the isoxazolone ring is susceptible to reductive cleavage. This reaction pathway is particularly useful as it unmasks a β-amino acid or a γ-amino alcohol functionality, depending on the subsequent workup. These moieties are crucial components in the synthesis of peptides, natural products, and pharmaceuticals. The cyclobutyl group in the 3-position would remain intact during these transformations, leading to the formation of novel cyclobutyl-containing amino acids or amino alcohols, which are of interest for their unique conformational constraints.

The versatility of the isoxazolone core as a synthetic intermediate is highlighted by its use in multicomponent reactions. Three-component cyclocondensation reactions involving hydroxylamine (B1172632) hydrochloride, a β-ketoester, and an aldehyde are commonly employed for the synthesis of isoxazol-5(4H)-one derivatives. niscpr.res.in This approach allows for the facile introduction of diverse substituents at various positions of the heterocyclic ring, further expanding the synthetic utility of the resulting compounds.

Applications in Materials Science: Polymer Precursors and Advanced Materials Components

While the direct application of this compound in materials science is a nascent field of research, the broader class of oxazoline-containing compounds has shown significant promise as monomers for ring-opening polymerization. Poly(oxazoline)s are a class of polymers known for their biocompatibility, hydrophilicity, and tuneable properties, making them suitable for various biomedical and materials science applications.

The isoxazolone ring, while structurally different from the 2-oxazoline ring that readily undergoes cationic ring-opening polymerization, possesses a lactone-like structure which could potentially undergo ring-opening polymerization under specific catalytic conditions. The resulting polymer would feature a unique polyamide-like backbone with pendant cyclobutyl groups, which could impart interesting thermal and mechanical properties to the material. The rigid and bulky nature of the cyclobutyl group could influence the polymer's glass transition temperature, solubility, and crystallinity.

Moreover, derivatives of this compound could be functionalized to act as cross-linking agents or as monomers for the synthesis of advanced materials. For example, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the cyclobutyl ring or another part of the molecule could allow for its incorporation into polymer networks, leading to materials with tailored properties for applications in coatings, adhesives, or composites.

Utilization in Catalysis and Organocatalysis as Ligands or Reagents

Chiral oxazoline-containing compounds are a cornerstone of asymmetric catalysis, where they serve as highly effective ligands for a wide range of metal-catalyzed transformations. bldpharm.comutexas.edubldpharm.com These ligands, often referred to as "BOX" or "PyBOX" ligands, are prized for their modular synthesis, steric and electronic tunability, and their ability to induce high levels of enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. utexas.edu

Following this precedent, derivatives of this compound bearing appropriate coordinating groups could be envisioned as novel chiral ligands for asymmetric catalysis. The presence of the rigid cyclobutyl group in close proximity to the coordinating atoms of the ligand could create a unique chiral environment around the metal center, potentially leading to high levels of stereocontrol in catalytic reactions. The synthesis of such ligands would likely involve functionalization of the isoxazolone core or the cyclobutyl ring with phosphine, amine, or other coordinating moieties.

In the realm of organocatalysis, isoxazol-5(4H)-ones have been synthesized using amine-functionalized cellulose (B213188) as a heterogeneous catalyst, highlighting the potential for developing greener catalytic methods for the production of these compounds. mdpi.comresearchgate.net Furthermore, the acidic proton at the C4 position of the 4,5-dihydro-1,2-oxazol-5-one ring can be abstracted to generate a nucleophilic enolate, which can participate in various organocatalytic reactions. The specific steric and electronic properties of the 3-cyclobutyl substituent could influence the reactivity and selectivity of these transformations.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structural features of this compound and its derivatives, such as the presence of hydrogen bond donors and acceptors, as well as the hydrophobic cyclobutyl group, make them interesting candidates for exploration in host-guest chemistry and the design of self-assembling systems.

The carbonyl group and the nitrogen and oxygen atoms of the isoxazolone ring can participate in hydrogen bonding interactions, which are fundamental to molecular recognition and self-assembly. These interactions could be exploited to direct the formation of supramolecular structures such as rosettes, ribbons, or capsules. The cyclobutyl group, with its defined shape and hydrophobicity, could play a crucial role in directing the packing of the molecules in the solid state or in solution, potentially leading to the formation of inclusion complexes or other host-guest assemblies.

While specific research on the supramolecular chemistry of this compound is limited, the principles of crystal engineering and molecular recognition suggest that this compound and its derivatives could be valuable building blocks for the construction of novel supramolecular architectures with interesting properties and potential applications in areas such as sensing, separation, and materials science.

Applications as Chemical Probes in Fundamental Chemical Processes (excluding biological systems)

Chemical probes are molecules designed to study and visualize chemical processes in a non-invasive manner. The isoxazolone scaffold has been shown to be a useful core for the development of fluorescent probes. Certain isoxazol-5(4H)-one derivatives exhibit fluorescence, and their photophysical properties can be tuned by altering the substituents on the heterocyclic ring. rsc.org

This intrinsic fluorescence, or the potential to introduce fluorophores, suggests that this compound derivatives could be developed as chemical probes for studying fundamental, non-biological chemical processes. For example, they could be designed to respond to changes in their chemical environment, such as polarity, pH, or the presence of specific metal ions, through a change in their fluorescence emission. Such probes could be valuable tools for monitoring reaction kinetics, studying reaction mechanisms, or sensing the presence of analytes in various chemical systems.

The reactivity of the isoxazolone ring could also be exploited in the design of activity-based probes. For instance, a probe could be designed to undergo a specific chemical reaction, such as a ring-opening or a cycloaddition, in the presence of a target analyte, leading to a measurable change in its spectroscopic properties. The cyclobutyl group could serve to modulate the reactivity and selectivity of the probe.

Challenges, Opportunities, and Future Research Directions for 3 Cyclobutyl 4,5 Dihydro 1,2 Oxazol 5 One

Addressing Unresolved Synthetic Challenges and Enhancing Efficiency

The synthesis of 4,5-dihydro-1,2-oxazol-5-ones, also known as isoxazol-5(4H)-ones, often involves cyclization reactions. However, the introduction of a cyclobutyl group poses distinct challenges. Key among these is the limited availability and cost of cyclobutane-containing starting materials, such as cyclobutanecarboxaldehyde (B128957) or cyclobutyl-substituted β-ketoesters, which are essential precursors for common synthetic routes like [3+2] cycloaddition reactions. beilstein-journals.org

Furthermore, the synthesis of the isoxazole (B147169) ring itself can be complicated by the formation of side products. For instance, in reactions involving the in-situ generation of nitrile oxides from halogenoximes, the dimerization of the nitrile oxide to form furoxans can be a significant competing pathway, reducing the yield of the desired isoxazolone. beilstein-journals.orgnuph.edu.ua Steric hindrance from the relatively bulky cyclobutyl group may also influence reaction kinetics, potentially requiring harsher reaction conditions or more sophisticated catalytic systems to achieve high efficiency. Future research must focus on developing more atom-economical and convergent synthetic strategies that minimize side-product formation and are tolerant of the cyclobutyl substituent.

Table 1: Synthetic Challenges and Potential Solutions

Challenge Description Potential Future Research Direction
Precursor Availability Limited commercial availability and high cost of cyclobutane-containing starting materials. Development of novel, cost-effective routes to synthesize key cyclobutyl precursors.
Side-Product Formation Competing reactions, such as the dimerization of nitrile oxides to furoxans, lower the yield of the target compound. beilstein-journals.orgnuph.edu.ua Optimization of reaction conditions (e.g., base, solvent, temperature) and catalyst design to favor the desired cycloaddition pathway.
Steric Hindrance The cyclobutyl group may sterically hinder the key bond-forming steps, leading to lower reactivity and yields. Exploration of highly active catalysts or alternative synthetic pathways that are less sensitive to steric effects.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The 4,5-dihydro-1,2-oxazol-5-one ring is a versatile synthon. These heterocycles can serve as precursors to other valuable chemical structures. For example, related oxazol-5-(4H)-ones are known to function as 1,3-dipoles in cycloaddition reactions, providing access to highly substituted heterocyclic systems. researchgate.net A significant opportunity lies in exploring whether 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one exhibits similar reactivity.

Moreover, the isoxazoline (B3343090) ring can undergo reductive recyclization to form other structures, such as α-hydroxy lactams. nuph.edu.ua Investigating these and other ring-opening or rearrangement reactions could unveil novel transformations unique to this specific substituted isoxazolone. The influence of the cyclobutyl group on the electronic nature and stability of the N-O bond is a critical area for study, as it could lead to unconventional reactivity not observed in analogues with simpler alkyl or aryl substituents.

Development of Advanced Methodologies for Comprehensive Characterization

The unambiguous characterization of this compound is crucial for understanding its properties and reactivity. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental for confirming its structure. nuph.edu.uanih.gov

However, for a complete and precise understanding, advanced methodologies are required. Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and conformation, including the orientation of the cyclobutyl ring relative to the isoxazolone core. researchgate.net This is particularly important for understanding intermolecular interactions in the solid state.

Furthermore, computational methods like Density Functional Theory (DFT) are powerful tools for complementing experimental data. researchgate.netresearchgate.net DFT calculations can be used to predict optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts, thereby validating the experimental assignments. researchgate.net These computational studies also provide insight into the electronic structure, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which is key to predicting the molecule's reactivity. researchgate.net

Table 2: Advanced Characterization Methodologies

Methodology Information Provided Research Opportunity
Single-Crystal X-ray Diffraction Unambiguous determination of 3D molecular structure, bond lengths, bond angles, and intermolecular packing. researchgate.net Elucidating the precise solid-state conformation and its influence on physical properties.
Density Functional Theory (DFT) Optimized geometry, predicted spectroscopic data (IR, NMR), and electronic properties (HOMO/LUMO energies). researchgate.netresearchgate.net Correlating theoretical predictions with experimental results to gain a deeper understanding of structure and reactivity.

| Advanced 2D NMR | Detailed structural connectivity and spatial relationships between atoms through techniques like COSY, HSQC, and HMBC. | Resolving complex spectral assignments and confirming the regiochemistry of synthetic products. |

Expanding the Scope of Non-Biological Applications

While many heterocyclic compounds are investigated for their biological activity, there is a significant opportunity to explore the non-biological applications of this compound. The isoxazole and isoxazoline moieties are present in various agrochemicals, including fungicides and insecticides. nuph.edu.uanih.gov Screening this compound for activity against agricultural pests and pathogens represents a promising research avenue.

Beyond agrochemicals, the unique structural features of this molecule make it a candidate for applications in materials science. The rigid cyclobutyl group and the polar isoxazolone ring could be incorporated into novel polymers or liquid crystals, potentially imparting unique thermal or optical properties. Additionally, its status as a functionalized heterocycle makes it a valuable building block in organic synthesis for the construction of more complex molecular architectures. researchgate.netnih.gov

Integration with Automation, High-Throughput Experimentation, and Machine Learning in Chemical Research

Modern chemical research is increasingly benefiting from the integration of automation and data science. High-Throughput Experimentation (HTE) offers a powerful platform for rapidly screening a wide array of reaction conditions (catalysts, solvents, bases, temperatures) to optimize the synthesis of this compound. researchgate.net This approach can accelerate the process of overcoming the synthetic challenges outlined in section 8.1.

The large datasets generated by HTE can then be used to train machine learning (ML) algorithms. princeton.edu Such models can predict reaction yields and identify optimal conditions, reducing the need for extensive empirical screening. princeton.edu ML has been successfully used to predict the performance of synthetic reactions, and studies have even noted the potential for isoxazoles to participate in deleterious side reactions, a factor that an ML model could learn to predict and mitigate. princeton.edu This synergy between HTE and ML represents a frontier in chemical synthesis that could be transformative for the study of this compound.

Sustainable Chemistry Approaches for 4,5-Dihydro-1,2-oxazol-5-one Synthesis

Developing environmentally benign synthetic methods is a paramount goal in modern chemistry. The principles of sustainable chemistry can be readily applied to the synthesis of this compound. A key opportunity is the replacement of traditional organic solvents with greener alternatives. Research has shown that [3+2] cycloaddition reactions to form isoxazoles can be successfully performed in water, which is a significant step towards a more sustainable process. beilstein-journals.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Furoxan
α-hydroxy lactam

Q & A

Q. What are the standard synthetic routes for preparing 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between cyclobutyl-substituted precursors and carbonyl-containing intermediates. For example, a cyclocondensation reaction using cyclobutylamine derivatives and α-keto esters under acidic or thermal conditions is common . Green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, can improve yield and reduce byproducts . Optimization parameters include temperature (80–120°C), catalyst choice (e.g., p-toluenesulfonic acid), and reaction time (4–12 hours). Purity is often verified via HPLC (>95%) and NMR spectroscopy.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR are critical for confirming the oxazolone ring and cyclobutyl substituents. Key signals include the oxazolone carbonyl (δ ~170–175 ppm in ¹³C) and cyclobutyl protons (δ ~2.5–4.0 ppm in ¹H) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures, with ORTEP-III providing graphical representations of thermal ellipsoids . Hydrogen bonding and ring puckering in the cyclobutyl group are key structural features to analyze.

Q. How can preliminary biological activity screening be designed for this compound?

Initial assays focus on antimicrobial, anti-inflammatory, or enzyme inhibition activity. For example:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases.
    Dose-response curves (0.1–100 µM) and positive controls (e.g., indomethacin for COX-2) are essential. Data interpretation should account for solubility limitations in aqueous buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

  • Substituent variation : Replace the cyclobutyl group with other aliphatic/aromatic rings (e.g., cyclohexyl, phenyl) to assess steric/electronic effects on target binding .
  • Oxazolone ring modification : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance electrophilicity and interaction with nucleophilic residues in enzymes .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets like bacterial dihydrofolate reductase .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II can estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolic pathways : Density functional theory (DFT) calculations predict sites of oxidative metabolism (e.g., cyclobutyl ring oxidation) .
  • Molecular dynamics (MD) simulations : Analyze binding stability with targets over 50–100 ns trajectories using GROMACS or AMBER .

Q. How can contradictory data on solubility vs. bioactivity be resolved?

If high bioactivity correlates with poor aqueous solubility:

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo.
  • Nanocarriers : Use liposomal encapsulation or cyclodextrin complexes to enhance delivery .
  • Co-solvent systems : Optimize DMSO/water ratios in assays to balance solubility and biological relevance .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Thermal control : Exothermic cyclization reactions require precise temperature gradients to avoid racemization.
  • Catalyst selection : Heterogeneous catalysts (e.g., immobilized ZnCl₂) improve recyclability and reduce byproducts.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

  • Data reproducibility : Validate crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structural features .
  • Bioassay controls : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish target-specific effects from general toxicity .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group bioactivity comparisons.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.